4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
Description
The compound 4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine features a central oxazole ring substituted with a 4-fluorophenylsulfonyl group at position 4 and an o-tolyl group at position 2. The morpholine ring at position 5 is substituted with methyl groups at positions 2 and 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The sulfonyl group enhances electron-withdrawing characteristics, while the o-tolyl substituent introduces steric bulk that may influence binding interactions .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABTWQRSWBEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a complex organic molecule that has garnered attention in pharmaceutical and chemical research due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 372.45 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a morpholine ring, which is significant for its biological properties. Morpholines are known for their ability to interact with various biological targets, enhancing their pharmacological profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group in the structure suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Antimicrobial Activity : Compounds containing morpholine rings often exhibit antimicrobial properties, making them candidates for antibiotic development.
- Antitumor Effects : Preliminary studies indicate that derivatives of morpholine can inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that similar morpholine derivatives showed significant antibacterial activity against Gram-positive bacteria. The presence of the fluorophenyl group may enhance this effect by increasing lipophilicity, allowing better membrane penetration .
- Antitumor Activity :
- Pharmacokinetics :
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Fenpropimorph | Antifungal | |
| Amorolfine | Antifungal | |
| Sulfonamide derivatives | Antibacterial |
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications:
- Acute Toxicity : Initial toxicity assessments indicate a low acute toxicity level in animal models.
- Chronic Toxicity : Long-term studies are needed to evaluate any potential carcinogenic effects or organ-specific toxicity.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex molecular structure that includes a morpholine ring, an oxazole moiety, and a sulfonyl group. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity. The detailed synthetic pathways often utilize techniques such as HPLC for purification and NMR spectroscopy for structural confirmation.
Medicinal Applications
Anticancer Activity : Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cancer cell proliferation in vitro. The presence of the fluorophenyl group is believed to enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Properties : The compound's sulfonamide functionality may contribute to anti-inflammatory effects by modulating immune responses. Research has highlighted the importance of RORγt inhibitors in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, suggesting that this compound could play a role in similar therapeutic contexts .
Antimicrobial Activity : Preliminary studies suggest that compounds related to this structure exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the core structure of the compound .
Material Science Applications
Drug Delivery Systems : The morpholine ring can be utilized in designing drug delivery systems due to its solubility and ability to form complexes with various drugs. This characteristic may improve the bioavailability of poorly soluble drugs when combined with this compound .
Polymer Chemistry : The compound can serve as a building block in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities suitable for biomedical applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Key Structural Differences Among Analogues
Key Observations:
- Sulfonyl Group Variations: Replacement of the 4-fluorophenylsulfonyl group with 4-chlorophenyl (in ) or chloro-nitro-phenyl (in ) alters electronic properties. The electron-withdrawing nitro group in may enhance reactivity compared to the fluorine in the target compound.
- Morpholine Substitution: The 2,6-dimethylmorpholine motif is shared with Fenpropimorph , suggesting improved metabolic stability or conformational rigidity compared to unsubstituted morpholine derivatives.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The 2,6-dimethylmorpholine substitution may improve solubility in organic solvents relative to unsubstituted morpholine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine, and how can reaction conditions be optimized?
- Methodological Answer : Key steps include coupling sulfonyl and oxazole precursors under reflux conditions. For example, sodium hydroxide-mediated reflux (e.g., 8% NaOH at 5 hours) can facilitate cyclization, as seen in triazole-thione synthesis . Optimize solvent systems (e.g., THF/H2O mixtures) to enhance solubility and reduce side reactions . Post-reaction work-up should involve acidification (pH ~5 with HCl) and recrystallization using CHCl3/petroleum ether (1:2 v/v) for purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent integration and F NMR for fluorophenyl group analysis. Mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond parameters (e.g., C-F bond length: ~1.35 Å, C-S bond: ~1.76 Å). Refinement software like SHELX is critical for structural validation .
Q. What strategies improve the purity of the compound during synthesis?
- Methodological Answer :
- Purification : Recrystallize using solvent pairs like CHCl3/petroleum ether (1:2 v/v) to remove unreacted precursors .
- Work-up : Neutralize reaction mixtures with dilute HCl (1%) to precipitate the product, followed by filtration and drying under vacuum .
Advanced Research Questions
Q. How can researchers analyze the impact of substituents (e.g., 4-fluorophenylsulfonyl) on the compound’s physicochemical properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with substituent variations (e.g., chloro vs. bromo groups) and compare logP (lipophilicity) via HPLC. highlights how halogen substitutions alter intermolecular interactions (e.g., van der Waals forces) .
- Thermal Analysis : DSC/TGA evaluates thermal stability, where electron-withdrawing groups (e.g., sulfonyl) may lower melting points.
Q. What methodologies are suitable for resolving contradictions in biological activity data between structural analogs?
- Methodological Answer :
- Crystallographic Rationalization : Compare intermolecular contacts (e.g., halogen bonding in chloro vs. bromo derivatives) to explain activity discrepancies. For example, bromo analogs in showed enhanced π-π stacking, correlating with improved antimicrobial activity .
- Docking Studies : Use AutoDock Vina to model binding interactions with target proteins (e.g., bacterial enzymes), validating hypotheses from crystallographic data .
Q. How can computational modeling be integrated with experimental data to predict reactivity or binding interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactive sites (e.g., oxazole ring electrophilicity). Compare with experimental H NMR chemical shifts for validation.
- MD Simulations : Simulate solvation dynamics in aqueous/DMSO mixtures to assess aggregation tendencies, guiding formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
